molecular formula C21H17N3O3S B2409375 N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-72-6

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2409375
CAS No.: 898431-72-6
M. Wt: 391.45
InChI Key: OLCZEBUTQOCMKC-UHFFFAOYSA-N
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Description

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide: is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached

Mechanism of Action

Target of Action

Similar thiazolopyrimidine derivatives have been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that many pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (cox) enzymes, thus reducing the generation of prostaglandin e2 . It’s plausible that N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide may have a similar mechanism of action.

Biochemical Pathways

This could include the arachidonic acid pathway, which involves the conversion of arachidonic acid into prostaglandins and other eicosanoids by COX enzymes .

Pharmacokinetics

The lipophilicity of a drug can influence its pharmacokinetics, including its ability to diffuse into cells

Result of Action

Similar thiazolopyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These effects suggest that the compound may have the potential to modulate cellular processes related to these biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.

    Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring. This step often requires acidic or basic catalysts and elevated temperatures.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzhydryl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: It serves as a probe to investigate the interaction of small molecules with biological macromolecules.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-thioamide

Uniqueness

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific functional groups and the presence of both thiazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-12-28-21-23-19(26)16(20(27)24(13)21)18(25)22-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17,26H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCZEBUTQOCMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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